REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH2:5][C:6](Cl)=O.[NH2:10][NH:11][C:12]([NH2:14])=[S:13].CS(O)(=O)=O>C1COCC1.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH2:5][C:6]1[S:13][C:12]([NH2:14])=[N:11][N:10]=1
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
COC(CCC(=O)Cl)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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NNC(=S)N
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Name
|
|
Quantity
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25 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
product
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Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.37 mL
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Type
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reactant
|
Smiles
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CS(=O)(=O)O
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at room temperature for 18 h the product which
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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precipitates
|
Type
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CUSTOM
|
Details
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is removed by filtration
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Type
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WASH
|
Details
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washed with diethyl ether
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Type
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TEMPERATURE
|
Details
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The reaction is heated at 70° C. for 3 hours
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Duration
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3 h
|
Type
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CONCENTRATION
|
Details
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then concentrated at reduced pressure
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Type
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ADDITION
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Details
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Methanol (30 ml) is added
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Type
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ADDITION
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Details
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followed by slow addition of aqueous ammonia
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Type
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STIRRING
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Details
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with stirring, until the solution
|
Type
|
CUSTOM
|
Details
|
The titled compound which precipitates
|
Type
|
CUSTOM
|
Details
|
is removed by filtration
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with chloroform-methanol (10:1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
COC(CCC=1SC(=NN1)N)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |